molecular formula C14H15N3O3 B2865482 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034484-53-0

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2865482
CAS No.: 2034484-53-0
M. Wt: 273.292
InChI Key: PIUIHCWYWGCXRT-UHFFFAOYSA-N
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Description

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a chemical compound that has garnered interest in various fields of scientific research and industry. This compound is known for its unique structure, which combines a furan ring, a pyridazinyl group, and a piperidinyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting with the preparation of the furan ring and the pyridazinyl group. These intermediates are then coupled with the piperidinyl moiety under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and bases to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(piperidin-1-yl)methanone
  • Furan-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}pyridazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

furan-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(12-5-3-9-19-12)17-8-2-4-11(10-17)20-13-6-1-7-15-16-13/h1,3,5-7,9,11H,2,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUIHCWYWGCXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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